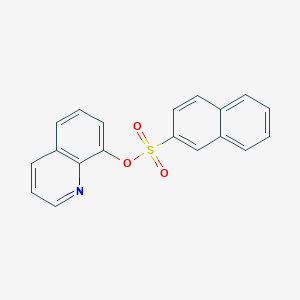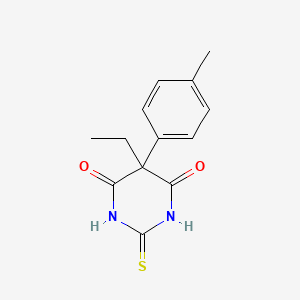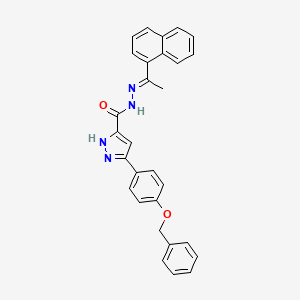![molecular formula C11H16N2O2S B11992787 N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)
N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety, along with a hydroxyethoxyethyl side chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea typically involves the reaction of phenyl isothiocyanate with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+HOCH2CH2OCH2CH2NH2→C6H5NHC(S)NHCH2CH2OCH2CH2OH
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed.
Types of Reactions:
Oxidation: N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
科学的研究の応用
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the formulation of certain polymers and as an additive in material science for enhancing properties like thermal stability and mechanical strength.
作用機序
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The hydroxyethoxyethyl side chain enhances its solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
- N,N’-Bis(2-hydroxyethyl)thiourea
- N,N’-Diethylthiourea
- N-Phenylthiourea
Comparison:
- N,N’-Bis(2-hydroxyethyl)thiourea: Similar in structure but lacks the phenyl group, which may result in different biological activities and solubility properties.
- N,N’-Diethylthiourea: Contains ethyl groups instead of hydroxyethoxyethyl, leading to variations in reactivity and applications.
- N-Phenylthiourea: Lacks the hydroxyethoxyethyl side chain, which affects its solubility and potential interactions with biological targets.
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea stands out due to its unique combination of the phenyl group and hydroxyethoxyethyl side chain, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in various applications.
特性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC名 |
1-[2-(2-hydroxyethoxy)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2O2S/c14-7-9-15-8-6-12-11(16)13-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,12,13,16) |
InChIキー |
KSKQDDAPVQIFBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)

![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)
![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)


![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)

![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)

![(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
